molecular formula C23H22N4O3 B4507211 N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4507211
M. Wt: 402.4 g/mol
InChI Key: MTTPRQYLFYMBCO-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 402.16919058 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Therapeutic Applications

  • Antiallergic Agents : Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides has revealed their potential as novel antiallergic compounds. These compounds have shown significant potency in inhibiting histamine release and IL-4 production, suggesting their utility in treating allergic reactions (Menciu et al., 1999; Menciu et al., 1999).
  • Antinociceptive Activity : Studies on pyridazinone derivatives have shown antinociceptive activity, indicating potential for pain management. Some derivatives were found more potent than aspirin, showcasing their potential as pain relievers (Dogruer et al., 2000).

Chemical Synthesis and Drug Development

  • Protein Tyrosine Phosphatase 1B Inhibitors : Certain acetamide derivatives have been evaluated for their inhibitory activity on PTP1B, a target for antidiabetic drug development. These studies correlate well with docking studies and in vivo screening, suggesting their application in creating new diabetes treatments (Saxena et al., 2009).
  • Antimicrobial Agents : Novel acetamide derivatives have shown promising antibacterial and antifungal activities, indicating their potential application in developing new antimicrobial drugs (Debnath & Ganguly, 2015).

Material Science and Chemical Engineering

  • Chemoselective Acetylation : The chemoselective monoacetylation of amino groups, facilitated by specific catalysts, has been explored for synthesizing intermediates crucial in natural synthesis of antimalarial drugs. This demonstrates the compound's relevance in material science and chemical engineering (Magadum & Yadav, 2018).

Environmental Science

  • Herbicide Activity : Studies on the soil reception and activity of chloroacetamide herbicides, such as acetochlor, have provided insights into environmental behavior and efficacy of agricultural chemicals, relevant to environmental science and agronomy (Coleman et al., 2000).

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-30-18-8-6-16(7-9-18)20-10-11-23(29)27(26-20)15-22(28)24-13-12-17-14-25-21-5-3-2-4-19(17)21/h2-11,14,25H,12-13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTPRQYLFYMBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.